molecular formula C7H14O2 B7870478 Methyl 2,2-dimethylbutanoate CAS No. 9008-29-1

Methyl 2,2-dimethylbutanoate

Cat. No.: B7870478
CAS No.: 9008-29-1
M. Wt: 130.18 g/mol
InChI Key: IGHXQNDUQCTKSH-UHFFFAOYSA-N
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Description

Methyl 2,2-dimethylbutanoate is an organic compound with the molecular formula C7H14O2. It is a methyl ester derivative of 2,2-dimethylbutanoic acid. This compound is known for its distinctive fruity odor and is commonly used in the flavor and fragrance industry. It is also utilized in various chemical synthesis processes due to its reactivity and stability.

Scientific Research Applications

Methyl 2,2-dimethylbutanoate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis to introduce the 2,2-dimethylbutanoate moiety into target molecules.

    Biology: Studied for its potential effects on biological systems, including its role as a flavoring agent in food science.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of fragrances, flavors, and as an intermediate in the synthesis of other chemicals.

Safety and Hazards

Methyl 2,2-dimethylbutanoate is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It is a flammable liquid and may cause skin irritation, serious eye irritation, and drowsiness or dizziness . It may be fatal if swallowed and enters airways .

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 2,2-dimethylbutanoate can be synthesized through the esterification of 2,2-dimethylbutanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the production of this compound involves the continuous esterification process. This method utilizes a packed bed reactor where 2,2-dimethylbutanoic acid and methanol are fed continuously, and the ester is collected as it forms. The use of a catalyst such as sulfuric acid or p-toluenesulfonic acid is common to enhance the reaction rate and yield.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or ketones. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, where the ester group is replaced by other functional groups. For example, reaction with ammonia can yield the corresponding amide.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Ammonia in ethanol under reflux conditions.

Major Products Formed:

    Oxidation: 2,2-dimethylbutanoic acid.

    Reduction: 2,2-dimethylbutanol.

    Substitution: 2,2-dimethylbutanamide.

Comparison with Similar Compounds

    Ethyl 2,2-dimethylbutanoate: Similar structure but with an ethyl ester group instead of a methyl ester.

    Methyl 2,2-dimethylpropanoate: Similar ester but with a shorter carbon chain.

    Methyl 3,3-dimethylbutanoate: Similar ester but with a different position of the methyl groups.

Uniqueness: Methyl 2,2-dimethylbutanoate is unique due to its specific structure, which imparts distinct chemical and physical properties. Its reactivity, stability, and distinctive odor make it valuable in various applications, particularly in the flavor and fragrance industry.

Properties

IUPAC Name

methyl 2,2-dimethylbutanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14O2/c1-5-7(2,3)6(8)9-4/h5H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGHXQNDUQCTKSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301009141
Record name Methyl 2,2-dimethylbutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301009141
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

130.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

9008-29-1, 813-67-2
Record name Methyl 2,2-dimethylbutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301009141
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 2,2-dimethylbutanoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Anhydrous diisopropylamine (11.5 g, 0.114 mol) was dissolved in anhydrous THF (50 ml) under argon atmosphere. To the mixture stirred at -20° C. was added dropwise n-butyl lithium (1.62N, 70 ml, 0.114 mol) over 30 minutes, then a solution of isobutyric acid (5.0 g, 0.057 mol) in anhydrous THF (10 ml) was added dropwise over 30 minutes, and further a solution of ethyl bromide (6.2 g, 0.057 mol) in anhydrous THF (10 ml) was also added dropwise over one hour. Aqueous hydrogen chloride (6N) was added to adjust pH to 2 near 0° C. The reaction mixture was extracted with ethyl acetate (50 ml×2). The ethyl acetate layers were washed with water (20 ml×1) and with brine (20 ml×1), dried over anhydrous sodium sulfate and concentrated. The residue was dissolved in ether (30 ml) and an excess of an ethereal solution of diazomethane was added. Distillation under an atmospheric pressure gave 2,2-dimethyl-butanoic acid methyl ester (5.3 g, 0.046 mol, yield 80.2%, b.p.=115°-120° C.) as a colorless clear liquid. The structure was identified by the following data.
Quantity
11.5 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
70 mL
Type
reactant
Reaction Step Two
Quantity
5 g
Type
reactant
Reaction Step Three
Name
Quantity
10 mL
Type
solvent
Reaction Step Three
Quantity
6.2 g
Type
reactant
Reaction Step Four
Name
Quantity
10 mL
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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